molecular formula C8H6BrN3 B1375036 7-Bromo-1,5-naphthyridin-4-amine CAS No. 1309774-12-6

7-Bromo-1,5-naphthyridin-4-amine

Cat. No.: B1375036
CAS No.: 1309774-12-6
M. Wt: 224.06 g/mol
InChI Key: JNTKETQWSUTXAU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-Bromo-1,5-naphthyridin-4-amine is a heterocyclic compound that belongs to the class of naphthyridines. This compound is characterized by the presence of a bromine atom at the 7th position and an amine group at the 4th position on the naphthyridine ring. Naphthyridines are known for their diverse biological activities and are widely studied in medicinal chemistry .

Biochemical Analysis

Biochemical Properties

7-Bromo-1,5-naphthyridin-4-amine plays a crucial role in biochemical reactions, particularly in the inhibition of specific enzymes. It has been shown to interact with Aurora kinases A and B, which are essential for cell division and have been implicated in cancer progression . The compound’s ability to inhibit these kinases suggests its potential as an anticancer agent. Additionally, this compound forms complexes with metal ions, which can further influence its biochemical properties and interactions .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It has been observed to influence cell signaling pathways, particularly those involved in cell proliferation and apoptosis. By inhibiting Aurora kinases, this compound can induce cell cycle arrest and promote apoptosis in cancer cells . This compound also affects gene expression and cellular metabolism, further highlighting its potential therapeutic applications.

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules. Its inhibition of Aurora kinases involves binding to the ATP-binding site of these enzymes, preventing their activation and subsequent phosphorylation of target proteins . This inhibition disrupts the normal progression of the cell cycle, leading to cell cycle arrest and apoptosis. Additionally, this compound may influence gene expression by modulating transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over time to understand its stability, degradation, and long-term impact on cellular function. The compound has shown stability under various conditions, maintaining its inhibitory effects on Aurora kinases over extended periods

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits Aurora kinases and induces apoptosis in cancer cells without significant toxicity . At higher doses, toxic effects such as hepatotoxicity and nephrotoxicity have been observed, indicating the need for careful dosage optimization in therapeutic applications.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that influence its activity and metabolism. The compound is metabolized primarily in the liver, where it undergoes phase I and phase II metabolic reactions . These reactions can lead to the formation of active or inactive metabolites, which may contribute to its overall pharmacological effects.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound has been shown to accumulate in cancer cells, where it exerts its inhibitory effects on Aurora kinases . Its distribution within the body is influenced by factors such as tissue permeability, blood flow, and binding affinity to plasma proteins.

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with Aurora kinases and other target proteins . Post-translational modifications and targeting signals may also influence its localization to specific cellular compartments, affecting its overall efficacy and therapeutic potential.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Bromo-1,5-naphthyridin-4-amine typically involves the cyclization of primary aromatic amines with β-ketoesters, followed by bromination. One common method includes the thermal condensation of primary aromatic amines with β-ketoesters to form Schiff base intermediates, which then undergo cyclization .

Industrial Production Methods: In industrial settings, the synthesis may involve prolonged refluxing in concentrated hydrobromic acid to facilitate the formation of the second pyridine ring and subsequent decarboxylation . This method is preferred for its efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 7-Bromo-1,5-naphthyridin-4-amine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

7-Bromo-1,5-naphthyridin-4-amine has a wide range of applications in scientific research:

Comparison with Similar Compounds

Uniqueness: 7-Bromo-1,5-naphthyridin-4-amine is unique due to the presence of the bromine atom, which enhances its reactivity and potential biological activities. This substitution allows for further functionalization and derivatization, making it a versatile compound in synthetic and medicinal chemistry .

Properties

IUPAC Name

7-bromo-1,5-naphthyridin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrN3/c9-5-3-7-8(12-4-5)6(10)1-2-11-7/h1-4H,(H2,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNTKETQWSUTXAU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C2C=C(C=NC2=C1N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

In a sealed reactor, 500 mg (2.04 mmol, 1 eq) of 7-bromo-4-chloro-1,5-naphthyridine (G. B. Barlin et al. Aust. J. Chem. 1985, 38, 459-465) and 12 mL (71.3 mmol, 35 eq) of 20% aqueous ammonia solution were introduced in 12 mL of dioxane. The mixture was stirred at 160° C. for 24 h. The mixture was allowed to reach rt and water was added. Aqueous layer was extracted with ethyl acetate. Organic layers were dried over Na2SO4, filtered and evaporated to dryness. The residue was purified by column chromatography using methylene chloride and then methylene chloride/ethanol: 98/2 as eluent. The solvent was evaporated to dryness to afford 350 mg of white powder with 76% yield.
Quantity
500 mg
Type
reactant
Reaction Step One
Quantity
12 mL
Type
reactant
Reaction Step One
Quantity
12 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
76%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
7-Bromo-1,5-naphthyridin-4-amine
Reactant of Route 2
7-Bromo-1,5-naphthyridin-4-amine
Reactant of Route 3
7-Bromo-1,5-naphthyridin-4-amine
Reactant of Route 4
7-Bromo-1,5-naphthyridin-4-amine
Reactant of Route 5
7-Bromo-1,5-naphthyridin-4-amine
Reactant of Route 6
7-Bromo-1,5-naphthyridin-4-amine
Customer
Q & A

Q1: What makes 7-bromo-1,5-naphthyridin-4-amine derivatives interesting for antimalarial drug development?

A1: Research indicates that certain N4-substituted 7-bromo-1,5-naphthyridin-4-amines exhibit promising antimalarial activity. Specifically, compounds like 7-bromo-N-(4′-diethylamino-1′-methylbutyl)-1,5-naphthy-ridin-4-amine ('5-azabromoquine'), 4-(7′-bromo-1′,5′-naphthyridin-4′-ylamino)-2-(diethylamino-methyl)phenol, and 7-bromo-N-(2′-diethylaminoethyl)-1,5- naphthyridin-4-amine demonstrated notable effects against Plasmodium vinckei vinckei infections in mice. [] These compounds, when administered intraperitoneally at a dose of 200 mg/kg, resulted in apparent cures in the infected mice. [] This finding highlights their potential for further development as antimalarial treatments.

Q2: How are these this compound derivatives synthesized?

A2: The synthesis of these compounds starts from nicotinic acid and proceeds through a multi-step process. A key intermediate in this synthesis is 3-bromo-8-chloro-1,5-naphthyridine. [] Various amines can then be introduced to this intermediate through a nucleophilic aromatic substitution reaction targeting the chlorine atom at the 8-position. This allows for the creation of a diverse library of N4-substituted 7-bromo-1,5-naphthyridin-4-amines for biological evaluation. [] This synthetic flexibility is crucial for exploring structure-activity relationships and identifying compounds with optimal antimalarial properties.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.